2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.
Attachment of the Chlorophenoxy Group: The 4-chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkylating agent.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate product with a suitable amine, such as 6-methyl-1,3-benzothiazol-2-amine, under amide bond-forming conditions.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its benzothiazole core, which is known to exhibit significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects .
Comparison with Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-inflammatory and analgesic properties.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Studied for its anti-inflammatory and analgesic activities.
1,3-benzothiazole: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-4-9-14-15(10-11)24-17(20-14)21-16(22)18(2,3)23-13-7-5-12(19)6-8-13/h4-10H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDQMJQPLKXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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